N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-8-19-10-12-20(13-11-19)28-23(31)15-29-16-26-24-21(25(29)32)14-27-30(24)22-9-6-7-17(2)18(22)3/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSULUVSKNWDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as a COX-II inhibitor and its implications for anti-inflammatory therapies.
- Molecular Formula : CHNO
- Molecular Weight : 429.5 g/mol
- CAS Number : 895022-28-3
COX Inhibition
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. The compound has been evaluated for its inhibitory activity against COX-I and COX-II.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 (related compound) | 0.52 | 10.73 |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Preliminary data suggest that this compound may exhibit moderate inhibitory activity against COX-II with potential selectivity over COX-I, similar to Celecoxib, a well-known anti-inflammatory drug .
Anti-inflammatory Activity
In vivo studies have shown that compounds with similar structures to N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrate significant anti-inflammatory effects. For instance, modifications of pyrazole derivatives resulted in compounds exhibiting up to 64.28% inhibition in inflammation models compared to standard drugs .
The mechanism by which N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exerts its biological effects is hypothesized to involve:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-II, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Modulation of Inflammatory Pathways : It may also influence other inflammatory mediators and pathways involved in chronic inflammation and pain.
Case Studies
Several studies have explored the biological activities of related pyrazole compounds:
- Study by Pavase et al. : This research focused on diarylpyrazoles and their efficacy against COX enzymes. The findings indicated that certain modifications enhanced selectivity and potency significantly compared to traditional NSAIDs .
- Research on PYZ16 : Another study highlighted PYZ16's superior selectivity (IC50 = 0.52 μM) compared to Celecoxib (IC50 = 0.78 μM), suggesting that structural variations could lead to improved therapeutic profiles .
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Target Compound : The 4-butylphenyl chain may prolong half-life due to reduced clearance, but excessive lipophilicity could limit solubility.
- Fluorinated Analogs (Compounds A, B) : Demonstrate how halogenation balances metabolic stability and binding affinity.
- Polar Substituents (Compound C) : Highlight the trade-off between solubility and membrane permeability in pyrazolo-pyrimidine derivatives.
Méthodes De Préparation
Cyclocondensation Strategies
The foundational approach involves cyclocondensation between 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile and activated carbonyl compounds. As demonstrated in analogous syntheses:
Protocol A (Conventional Heating):
- React 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile (1 eq) with ethyl malonyl chloride (1.2 eq) in dioxane
- Saturate with HCl gas for 6 hr at 80°C
- Neutralize with NaOH to yield 1-(2,4-dimethylphenyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (78% yield)
Protocol B (Microwave-Assisted):
- Mix reactants in PEG-400
- Irradiate at 150°C for 15 min (300 W)
- Achieves 89% yield with reduced reaction time
Functionalization at Position 5
Acetamide Side Chain Installation
The critical step involves nucleophilic displacement at C5 using bromoacetyl intermediates:
Stepwise Procedure:
- Generate 5-bromo derivative via phosphorus oxybromide treatment of 4-oxo precursor
- React with N-(4-butylphenyl)glycine in DMF/K2CO3 at 60°C
- Purify by silica chromatography (CH2Cl2:MeOH 9:1)
Key Parameters:
- Temperature >50°C prevents N1 alkylation side products
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity
- Yields: 62-68% for tert-butylphenyl analogs
Optimization of Reaction Conditions
Comparative analysis of analogous syntheses reveals critical optimization parameters:
| Variable | Conventional Method | Microwave-Assisted | Solvent-Free |
|---|---|---|---|
| Time (hr) | 6-8 | 0.25-0.5 | 3-4 |
| Yield (%) | 65-78 | 82-89 | 70-75 |
| Purity (HPLC) | 92-95 | 96-98 | 90-93 |
| Energy Consumption | High | Moderate | Low |
| Scalability | >100 g | <50 g | Limited |
Microwave irradiation significantly enhances reaction efficiency but requires specialized equipment. Solvent-free conditions using K10 montmorillonite clay show promise for greener synthesis.
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, pyrimidine H6)
- δ 7.45-7.12 (m, 6H, aromatic)
- δ 4.62 (s, 2H, CH2CO)
- δ 2.31 (s, 6H, Ar-CH3)
- δ 1.55 (m, 2H, butyl CH2)
IR (KBr):
- 1685 cm−1 (C=O stretch)
- 1590 cm−1 (C=N pyrimidine)
- 1245 cm−1 (C-N acetamide)
HRMS:
Industrial-Scale Production Considerations
Pilot-scale synthesis (500 g batch) requires:
- Continuous flow hydrogenation for nitro group reduction
- Thin-film evaporation for solvent recovery
- Crystallization from ethanol/water (3:1)
Process economics analysis shows:
Applications and Derivative Synthesis
While biological data for the exact compound remains unpublished, structural analogs demonstrate:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- The synthesis typically involves cyclization of pyrazole precursors followed by coupling with substituted phenyl derivatives. Key parameters include:
- Solvents : Ethanol, dimethyl sulfoxide (DMSO), or dichloromethane for solubility and reactivity .
- Catalysts : Triethylamine or sodium borohydride to facilitate acylation and reduction steps .
- Temperature : Controlled heating (60–80°C) to optimize yield while minimizing side reactions .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures no unreacted precursors remain .
Q. What preliminary biological assays are recommended for activity screening?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential.
- Enzyme inhibition studies (e.g., kinase assays) to identify molecular targets .
- Antimicrobial testing against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Substituent Effects :
| Substituent Position | Functional Group | Observed Activity | Reference |
|---|---|---|---|
| Phenyl ring (2,3-dimethyl) | Methyl groups | Enhanced binding to kinase targets | |
| Acetamide chain (N-butyl) | Alkyl chain | Improved pharmacokinetic stability |
- Methodological Approach : Use molecular docking to predict binding affinities and synthesize analogs via Suzuki-Miyaura cross-coupling for SAR studies .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Key Issues : Low yields in cyclization steps, solvent toxicity (e.g., DMSO), and purification bottlenecks .
- Solutions :
- Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Optimize catalyst loading (e.g., 10 mol% triethylamine) to reduce waste .
Q. How can computational methods predict biological targets and mechanisms?
- Molecular Dynamics Simulations : Model interactions with kinases (e.g., EGFR) using software like AutoDock Vina .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .
Q. How should researchers resolve contradictory biological data (e.g., varying IC₅₀ values across studies)?
- Possible Causes : Differences in assay conditions (e.g., serum concentration, cell line variability) or compound purity .
- Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
